molecular formula C13H15NO2 B12328858 Ethyl 7-Methylindole-3-acetate CAS No. 91957-22-1

Ethyl 7-Methylindole-3-acetate

Cat. No.: B12328858
CAS No.: 91957-22-1
M. Wt: 217.26 g/mol
InChI Key: UMMBTZNNCROMJN-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Contemporary Chemical and Biological Research

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry. nih.govwisdomlib.org Its unique structural and electronic properties allow it to interact with a wide range of biological targets, including enzymes and receptors. researchgate.netchula.ac.th This versatility has led to the development of a multitude of indole-containing drugs with diverse therapeutic applications. mdpi.commdpi.com

The significance of the indole scaffold is underscored by its presence in numerous approved pharmaceuticals. mdpi.commdpi.com These compounds address a wide spectrum of medical needs, highlighting the scaffold's adaptability in drug design. The ability to modify the indole ring at various positions allows for the fine-tuning of pharmacological activity, leading to the creation of new and improved therapeutic agents. mdpi.comnih.gov

The broad biological activity of indole derivatives is a central theme in current research. researchgate.netnih.gov Scientists are actively exploring their potential in various therapeutic areas, including but not limited to:

Anticancer Agents: Indole derivatives have shown promise in oncology by targeting various mechanisms involved in cancer cell proliferation and survival. mdpi.commdpi.com

Antimicrobial Agents: The emergence of antibiotic-resistant bacteria has spurred the investigation of new antimicrobial compounds, with indole derivatives demonstrating notable activity against various pathogens. chula.ac.thmdpi.com

Anti-inflammatory Agents: The well-established anti-inflammatory properties of compounds like indomethacin (B1671933) have inspired further research into novel indole-based anti-inflammatory drugs. mdpi.commdpi.com

Antiviral Agents: The indole scaffold is a key component in certain antiviral drugs, and research continues to explore its potential against a range of viral infections. mdpi.comresearchgate.netpcbiochemres.com

Neuroprotective Agents: The role of indole derivatives in the central nervous system is an active area of investigation, with potential applications in treating neurodegenerative diseases. nih.govbenthamdirect.com

The ongoing exploration of the indole scaffold's potential is a testament to its enduring importance in the scientific community. bohrium.comresearchgate.net Its structural versatility and proven track record in drug discovery ensure that it will remain a focal point of chemical and biological research for the foreseeable future. nih.govbenthamdirect.com

Table 1: Examples of FDA-Approved Drugs Containing the Indole Scaffold

Drug NameTherapeutic Application
IndomethacinAnti-inflammatory mdpi.com
SumatriptanAntimigraine mdpi.com
OndansetronAntiemetic researchgate.net
PindololAntihypertensive pcbiochemres.com
DelavirdineAntiviral mdpi.com

Current Research Perspectives on Ethyl 7-Methylindole-3-acetate and its Derivatives

This compound is a specific derivative of indole-3-acetic acid (IAA), a well-known plant hormone (auxin) that plays a crucial role in plant growth and development. nih.govontosight.ai The ethyl ester form offers greater stability compared to the parent acid, making it a useful tool in research. ontosight.ai While research on this compound itself is not as extensive as that on its parent compound, its chemical properties and relationship to other bioactive indole derivatives provide a framework for understanding its potential areas of scientific interest.

Research into derivatives of indole-3-acetic acid has explored a range of biological activities. For instance, various synthetic derivatives have been created to investigate their pharmacological potential, including their effects on lipid peroxidation and cytotoxicity when activated by enzymes like horseradish peroxidase. unmc.edunih.gov The synthesis of different indole-3-acetic acid derivatives is an active area of research, with methods being developed to create diverse compound libraries for pharmacological screening. unmc.edu

The substitution pattern on the indole ring significantly influences the biological activity of IAA derivatives. researchgate.net For example, the synthesis and biological evaluation of 4-trifluoromethylindole-3-acetic acid and 4-methylindole-3-acetic acid have been conducted to compare their auxin activities. tandfonline.com These studies highlight the importance of the position and nature of substituents on the indole nucleus in determining the molecule's biological function. researchgate.nettandfonline.com

The synthesis of 7-methylindole (B51510), a precursor to this compound, has been documented through various chemical routes. guidechem.com This foundational knowledge is crucial for the preparation of this compound and its derivatives for further study. The availability of synthetic methods allows researchers to produce the compound for investigation into its chemical and biological properties. guidechem.comparchem.com

While specific research on the biological activities of this compound is limited in publicly available literature, its structural similarity to other biologically active indoles suggests potential avenues for future investigation. The esterification of indole-3-acetic acid and its derivatives is a common strategy in medicinal chemistry to modify properties such as lipophilicity and metabolic stability. nih.govarkat-usa.orgtandfonline.com Therefore, this compound could be explored for activities analogous to other indole-3-acetic acid derivatives, which have been investigated for anti-inflammatory, antimicrobial, and other pharmacological effects. openmedicinalchemistryjournal.comderpharmachemica.comrsc.orguark.edu

Table 2: Chemical Properties of this compound

PropertyValue
CAS Number57268-98-1 parchem.com
Molecular FormulaC13H15NO2
AppearanceNot specified in available literature
Melting PointNot specified in available literature
SolubilityNot specified in available literature

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91957-22-1

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

ethyl 2-(7-methyl-1H-indol-3-yl)acetate

InChI

InChI=1S/C13H15NO2/c1-3-16-12(15)7-10-8-14-13-9(2)5-4-6-11(10)13/h4-6,8,14H,3,7H2,1-2H3

InChI Key

UMMBTZNNCROMJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNC2=C(C=CC=C12)C

Origin of Product

United States

Synthetic Methodologies for Ethyl 7 Methylindole 3 Acetate

Established Synthetic Routes to Indole-3-acetate (B1200044) Derivatives

The synthesis of indole-3-acetate derivatives is well-documented, with several robust methods forming the bedrock of synthetic strategies. These routes often involve either building the indole (B1671886) ring system with the acetate (B1210297) side chain precursor already in place or attaching the side chain to a pre-formed indole nucleus.

A direct and common method for synthesizing indole-3-acetates is the alkylation of the indole nitrogen, followed by a rearrangement or direct C3-alkylation. However, the more prevalent approach involves the nucleophilic substitution reaction of an indole salt with a haloacetate ester. In a typical procedure, the indole is first deprotonated with a strong base, such as sodium hydride or lithium diisopropylamide (LDA), to form the more nucleophilic indolide anion. This anion then attacks an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate), displacing the halide and forming the C-C bond at the C3 position. The choice of base and reaction conditions is crucial to favor C3 alkylation over N-alkylation. nih.govresearchgate.net

For instance, the synthesis of α-substituted indole-3-acetic acids has been achieved through the nucleophilic substitution of a protected indole-3-acetic acid intermediate with an alkyl bromide under strong base conditions (LDA), followed by deprotection. nih.gov

Palladium catalysis offers a powerful and versatile platform for constructing complex molecules like indole-3-acetic acid derivatives. nih.govrsc.org A notable example is the one-pot synthesis that combines a Tsuji-Trost reaction and a Heck coupling in a catalytic cascade. organic-chemistry.orgresearchgate.netacs.org This methodology allows for the straightforward synthesis of various substituted indole/azaindole-3-acetic acid derivatives from readily available starting materials. organic-chemistry.orgresearchgate.net

The process typically involves the reaction of N-Tosyl-o-bromoanilines with 4-acetoxy-2-butenonic acid derivatives. organic-chemistry.orgresearchgate.net The reaction proceeds via an initial Tsuji–Trost allylic alkylation, followed by an intramolecular Heck coupling to form the indole ring system and subsequently establish the acetic acid side chain. organic-chemistry.org Optimization of these reactions has shown that a catalyst system composed of Pd(OAc)₂, a phosphine ligand like P(o-tol)₃, and an organic base such as DIPEA in a polar aprotic solvent like DMA is highly effective. organic-chemistry.orgacs.org

Table 1: Conditions for Palladium-Mediated Cascade Synthesis of Indole-3-Acetic Acid Derivatives

Catalyst Ligand Base Solvent Temperature (°C) Outcome Reference
Pd(OAc)₂ P(o-tol)₃ DIPEA DMA 110 Moderate to high yields of various substituted indole-3-acetic acid derivatives. organic-chemistry.org

This table is interactive. You can sort and filter the data.

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex heterocyclic structures, including indoles. researchgate.netnih.gov These reactions combine three or more reactants in a single vessel to form a final product that incorporates portions of all starting materials, thereby avoiding the need to isolate intermediates and reducing solvent waste and reaction time. nih.gov

Various MCRs have been developed for the synthesis of functionalized indoles. For example, a three-component reaction of indoles, acenaphthylene-1,2-dione, and enaminones has been used to create highly functionalized bis-indoles through a one-pot, two-step sequence. nih.gov While not directly yielding a simple indole-3-acetate, these strategies showcase the power of MCRs to build complex indole-containing scaffolds that can be further modified. The Ugi-tetrazole four-component reaction has also been adapted for a two-step synthesis of 2-tetrazolo substituted indoles, highlighting the modularity of MCRs. rsc.org

The synthesis of indole derivatives is often facilitated by specific reagents and catalysts that can promote key bond-forming steps or enable reactions under milder conditions.

Propylphosphonic Anhydride (T3P®) : This reagent is a versatile and efficient coupling agent, particularly for amide bond formation. unmc.eduunmc.eduwikipedia.org In the context of indole-3-acetates, T3P® can be used to couple indole-3-acetic acid with various amines to form amides. unmc.eduunmc.edu More fundamentally, it has been employed as a mediator in microwave-assisted, one-pot Fischer indole syntheses, which can be adapted to produce indole-3-acetic acid precursors. researchgate.net

Brønsted Acids : Brønsted acids like p-toluenesulfonic acid (p-TSA) are often used as catalysts in indole synthesis, particularly in cyclization and condensation steps. For example, they can activate substrates for hydrogenation. In one green chemistry approach, p-TSA was used to activate unprotected indoles for heterogeneous catalytic hydrogenation to indolines in water. nih.gov

Transition Metals : Beyond palladium, other transition metals are instrumental in indole synthesis. acs.org They are frequently used to catalyze cross-coupling and C-H functionalization reactions, allowing for the introduction of various substituents onto the indole core.

Heterogeneous Catalysts : The use of heterogeneous catalysts, such as platinum on carbon (Pt/C), is a cornerstone of green chemistry as it allows for easy catalyst recovery and reuse. nih.gov An environmentally benign procedure for the hydrogenation of unprotected indoles to indolines has been developed using a Pt/C catalyst with a Brønsted acid activator in water. nih.gov This method is notable for its mild conditions (room temperature) and high efficiency. nih.gov

Precursor Synthesis Strategies for Substituted Indole Moieties (e.g., 7-Methylindole)

The synthesis of Ethyl 7-Methylindole-3-acetate requires the precursor 7-Methylindole (B51510). Several methods exist for the preparation of this substituted indole.

One common approach involves the reaction of o-toluidine with an appropriate partner to form the indole ring. prepchem.comchemicalbook.com Another documented method is the cyclization of 2,6-dimethylformanilide using a strong base like potassium ethoxide. wikipedia.org A multi-step synthesis starts from 2-methylaniline, which is first reacted with epichlorohydrin to yield N-hydroxyethyl-2-methylaniline. This intermediate is then cyclized in the presence of a catalyst to afford 7-Methylindole. guidechem.com A further strategy involves the reaction of 3,5-dimethyl-4-nitrotoluene with pyrrole (B145914) and DMFDMA to form an intermediate that is subsequently hydrogenated and cyclized using a palladium on carbon (Pd/C) catalyst. guidechem.com

Table 2: Selected Synthetic Routes to 7-Methylindole

Starting Material(s) Key Reagent(s) Yield (%) Reference
2,6-dimethylformanilide Potassium ethoxide - wikipedia.org
o-toluidine (undisclosed) 32 prepchem.com
2-methylaniline, epichlorohydrin Sn/activated carbon catalyst 64.3 guidechem.com

This table is interactive. You can sort and filter the data.

Emerging Synthetic Approaches and Green Chemistry Principles in Indole-3-acetate Synthesis

Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methodologies. In the context of indole synthesis, electrochemistry and flow chemistry are prominent emerging fields. researchgate.netresearchgate.net

Electrochemistry : Electrochemical synthesis uses electrons as "green" reagents to drive reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. rsc.orgresearchgate.net This approach offers high efficiency and can be performed under mild conditions. rsc.org Divergent electrochemical strategies have been developed to access highly substituted indoles, where the reaction pathway can be controlled by tuning parameters like the acidity of amide precursors. nih.gov This technology has been applied to the intramolecular annulation of various aniline derivatives to construct the indole core. rsc.org

Flow Chemistry : Continuous flow synthesis involves performing chemical reactions in a continuously flowing stream within a microreactor or tubular reactor. mdpi.comnih.gov This technology provides significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, shorter reaction times, and enhanced safety. researchgate.netacs.org The Fischer and Heumann indole syntheses have been successfully adapted to flow systems, resulting in higher yields and improved efficiency. acs.orgakjournals.com

Regioselectivity and Yield Optimization Strategies in Indole-3-acetate Synthesis

The preparation of this compound typically involves a two-stage process: the synthesis of the 7-methylindole core, followed by the alkylation at the C3 position. Both stages present challenges in terms of regioselectivity and yield that must be addressed through strategic optimization.

Regiocontrol in the Fischer Indole Synthesis of 7-Methylindole

The most common method for constructing the indole nucleus is the Fischer indole synthesis. wikipedia.org To produce 7-methylindole, this reaction utilizes (2-methylphenyl)hydrazine, also known as o-tolylhydrazine, as the key starting material. The primary challenge in this approach is controlling the regioselectivity of the cyclization. The reaction of o-tolylhydrazine with a carbonyl compound can theoretically lead to two different ene-hydrazine intermediates, resulting in the formation of either the desired 7-methylindole or the isomeric 5-methylindole.

The choice of acid catalyst and reaction conditions plays a crucial role in directing the outcome of this cyclization. Both Brønsted acids (e.g., H₂SO₄, HCl, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) are employed, and their properties can significantly influence the product distribution. wikipedia.org The reaction proceeds via a researchgate.netresearchgate.net-sigmatropic rearrangement of the protonated ene-hydrazine intermediate. The stability of this intermediate and the transition state leading to it are influenced by steric and electronic factors, which in turn dictate the final product ratio. nih.gov For instance, higher acidity and elevated temperatures often favor cyclization at the less sterically hindered position.

Detailed studies on the Fischer indole synthesis of o-tolylhydrazine with precursors like pyruvic acid or its esters (which can lead to the indole-2-carboxylic acid, a step away from the target) are essential for optimizing the formation of the 7-methyl isomer. The data below illustrates how catalyst choice can impact the yield of the desired 7-methylindole scaffold.

Table 1: Effect of Acid Catalyst on the Yield of 7-Methylindole

Interactive Data Table
CatalystSolventTemperature (°C)Reaction Time (h)Yield of 7-Methylindole (%)Reference
Polyphosphoric acid (PPA)None150-1601~75Hypothetical Data
Zinc Chloride (ZnCl₂)EthanolReflux4~60Hypothetical Data
Sulfuric Acid (H₂SO₄)EthanolReflux3~55 (mixture of isomers)Hypothetical Data
Amberlite IR-120 H⁺Toluene1108~68Hypothetical Data

Note: Data is representative and compiled for illustrative purposes based on typical outcomes in Fischer indole syntheses.

Optimization of C3-Alkylation of 7-Methylindole

Once the 7-methylindole core is obtained, the next critical step is the introduction of the ethyl acetate moiety at the C3 position. This is typically achieved through an alkylation reaction using a reagent such as ethyl bromoacetate or ethyl diazoacetate. chemrxiv.org A significant challenge in this step is the competing N-alkylation, which leads to the formation of the undesired 1-substituted indole isomer. The indole nitrogen is nucleophilic, and under many conditions, alkylation at this position can be a major side reaction.

The regioselectivity between C3 and N1 alkylation is highly dependent on the reaction conditions, particularly the choice of base, solvent, and counterion. The C3-alkylation proceeds via the indolyl anion (indolide), which is an ambident nucleophile. Harder cations (like Na⁺ or K⁺) in polar aprotic solvents (like DMF or DMSO) tend to favor N-alkylation, whereas reactions involving magnesium salts (Grignard reagents) or the use of less polar solvents can favor C3-alkylation.

Table 2: Influence of Reaction Conditions on the C3 vs. N1 Alkylation of 7-Methylindole with Ethyl Bromoacetate

Interactive Data Table
BaseSolventTemperature (°C)C3-Alkylated Product Yield (%)N1-Alkylated Product Yield (%)Reference
NaHTHF256515Hypothetical Data
K₂CO₃AcetoneReflux4035Hypothetical Data
EtMgBrEther/Toluene0 to 2575<5Hypothetical Data
Cs₂CO₃Acetonitrile (B52724)805030Hypothetical Data

Note: Data is representative and compiled for illustrative purposes to demonstrate common trends in indole alkylation.

Mechanistic Investigations of Chemical Reactions Involving Ethyl 7 Methylindole 3 Acetate

Reaction Mechanism Elucidation via Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies are fundamental to understanding the energy landscape of a chemical reaction, revealing the feasibility, rate, and factors controlling the reaction pathway. While specific studies focusing exclusively on ethyl 7-methylindole-3-acetate are not widely documented, extensive research on analogous indole (B1671886) structures provides significant insight.

Detailed investigations into the bromination of methyl indole regioisomers, for instance, have quantified the influence of the methyl group's position on reactivity. sciensage.info These reactions follow second-order kinetics and their high speed necessitates specialized analytical techniques like hydrodynamic voltammetry for accurate measurement. sciensage.info By studying the reaction rates at various temperatures, key thermodynamic parameters can be determined, offering a quantitative look at the steric and electronic effects that govern the reaction's dynamics. sciensage.info

Table 1: Kinetic and Thermodynamic Parameters for the Bromination of Methyl Indole Isomers Data derived from studies on related methyl indole compounds.

CompoundSpecific Reaction Rate (at 306 K) (M⁻¹s⁻¹)Energy of Activation (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)
1-Methyl Indole280035.533.0-60.2
2-Methyl Indole495528.025.5-75.3
3-Methyl Indole155842.540.0-45.1

These parameters reveal how the position of the methyl group impacts the energy barrier (Ea) and the degree of order in the transition state (ΔS‡). sciensage.info Such data is critical for predicting the behavior of substituted indoles like this compound in similar electrophilic substitution reactions.

Furthermore, reaction outcomes can be dictated by whether they are under kinetic or thermodynamic control. In the alkylation of 2,3-disubstituted indoles, the choice of solvent was found to switch the regioselectivity, indicating a shift between a kinetically favored product (formed faster) and a thermodynamically favored product (more stable). acs.org Kinetic isotope effect (KIE) studies, which probe the effect of isotopic substitution on reaction rates, serve as another powerful tool to identify rate-determining steps in a reaction mechanism, such as a C-H bond cleavage. nih.gov

Modern computational chemistry, particularly Density Functional Theory (DFT), complements experimental work by modeling reaction pathways, calculating the energies of transition states and intermediates, and providing a theoretical foundation for observed reactivities. acs.orgmetu.edu.tr These computational explorations are invaluable for distinguishing between competing mechanistic pathways, as demonstrated in studies of the Biginelli reaction and various organocatalyzed processes. acs.orgresearchgate.net

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with greater speed, efficiency, and control. A wide array of catalysts has been employed in reactions involving the indole core structure, which are directly applicable to transformations of this compound.

Acid-Base Catalysis: Simple acid and base catalysts are frequently used. The classic Fischer indole synthesis, a potential route to the 7-methylindole (B51510) core, relies on an acid catalyst to promote the cyclization of a phenylhydrazone intermediate with the elimination of ammonia. bhu.ac.in In other reactions, a sequential base-acid approach is effective. A base like sodium hydroxide (B78521) (NaOH) can be used to generate a reactive intermediate, which is then treated with an acid like acetic acid (AcOH) to facilitate dehydration and subsequent cyclization or substitution. rsc.org

Transition Metal Catalysis: Transition metals are powerful catalysts for forming complex molecular architectures.

Copper Catalysis: Copper salts, such as CuSO₄, have been used to catalyze three-component reactions involving a 2-methylindole, an aldehyde, and a dienophile. nih.govbeilstein-journals.org This method proceeds through the formation of a key indole-based ortho-quinodimethane intermediate, which then undergoes a Diels-Alder reaction. nih.govbeilstein-journals.org

Palladium Catalysis: Palladium complexes are used to orchestrate highly selective multi-component reactions. For example, a combination of Pd(CH₃CN)₂Cl₂ and a chiral phosphoric acid can catalyze a four-component reaction of an indole, aldehyde, diazoester, and alcohol with high diastereoselectivity and enantioselectivity. nih.gov

Organocatalysis: Small organic molecules can also act as efficient catalysts. L-proline, an amino acid, has been shown to effectively catalyze the condensation of indoles, aldehydes, and active methylene (B1212753) compounds to produce 3-substituted indoles. rsc.org

Lewis Acid Catalysis: Lewis acids activate substrates towards nucleophilic attack. Boron-based Lewis acids (e.g., PhBCl₂) can catalyze the acylation of the indole 3-position with nitriles. jst.go.jp Similarly, indium(III) chloride (InCl₃) has been used to promote multi-component reactions to form pyran-substituted indoles and to catalyze the alkylation of the indole nucleus. acs.orgrsc.org

Table 2: Selected Catalytic Systems for Reactions on the Indole Scaffold

Catalyst SystemReaction TypeSubstratesReference
NaOH / Acetic AcidSequential CondensationIndole, Aldehyde, Active Methylene Compound rsc.org
L-prolineKnoevenagel CondensationIndole, Aldehyde, Malononitrile rsc.org
Pd(CH₃CN)₂Cl₂ / Chiral Phosphoric AcidFour-Component ReactionIndole, Aldehyde, Diazoester, Alcohol nih.gov
CuSO₄Three-Component Cycloaddition2-Methylindole, Aldehyde, Dienophile nih.govbeilstein-journals.org
PhBCl₂ (Boron Lewis Acid)3-Acylation1-Methylindole, Nitrile jst.go.jp
InCl₃ (Indium Lewis Acid)Alkylation2,3-Disubstituted Indole, p-Quinone Methide acs.org

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient molecular entities that are formed and consumed during the conversion of reactants to products. Their identification and characterization are paramount to confirming a proposed reaction mechanism. nih.gov

In reactions involving indoles, several key intermediates have been identified:

Enehydrazine Intermediate: In the Fischer indole synthesis, the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde proceeds through an enehydrazine tautomer, which is the direct precursor to the cyclized indole ring. bhu.ac.in

3-Indolylalcohol and Alkylideneindolenine Intermediates: The reaction of an indole with an aldehyde, often catalyzed by a base, initially generates a 3-indolylalcohol intermediate. rsc.org Subsequent acid-catalyzed dehydration of this alcohol produces a highly reactive electrophilic species known as an alkylideneindolenine or α,β-unsaturated iminium intermediate. rsc.orgnih.govjst.go.jp This intermediate is readily attacked by nucleophiles present in the reaction mixture to form the final 3-substituted product. rsc.org

Indole-based ortho-Quinodimethane (o-QDM): In certain copper-catalyzed multicomponent reactions, a 3-substituted indole intermediate undergoes dehydration to form a transient indole-based ortho-quinodimethane. nih.govbeilstein-journals.org This highly reactive diene is immediately trapped in a [4+2] cycloaddition reaction with a dienophile. beilstein-journals.org

Oxonium Ylide: In palladium-catalyzed four-component reactions, the interaction of a diazoester with an alcohol can generate a nucleophilic oxonium ylide intermediate, which is then coupled with other reactive species in the pot. nih.gov

Zwitterionic Intermediates: The reaction of 3-indolyl-3-oxopropanenitriles with dialkyl acetylenedicarboxylates and isocyanides is proposed to proceed through a zwitterionic intermediate formed from the initial reaction between the isocyanide and the acetylenedicarboxylate. nih.gov

The highly reactive and short-lived nature of these intermediates makes their direct observation challenging. nih.gov Their existence is often inferred through trapping experiments, where a reactive species is added to intercept and react with the intermediate, forming a stable, characterizable product. nih.gov Advanced analytical techniques like electrospray ionization mass spectrometry (ESI-MS) have proven powerful for directly detecting and characterizing cationic intermediates in complex reactions like the Biginelli reaction. researchgate.net

Table 3: Key Reaction Intermediates in Indole Chemistry

IntermediateReaction TypeMethod of Identification/CharacterizationReference
EnehydrazineFischer Indole SynthesisMechanistic Postulation bhu.ac.in
Alkylideneindolenine / Iminium IonAcid-Catalyzed Condensation/SubstitutionMechanistic Postulation, Trapping Experiments rsc.orgnih.govjst.go.jp
Indole-based ortho-Quinodimethane (o-QDM)Copper-Catalyzed CycloadditionMechanistic Postulation nih.govbeilstein-journals.org
Oxonium YlidePalladium-Catalyzed Four-Component ReactionTrapping Experiments nih.gov
Cationic IntermediatesBiginelli ReactionElectrospray Ionization Mass Spectrometry (ESI-MS) researchgate.net

Spectroscopic and Analytical Characterization Methodologies for Ethyl 7 Methylindole 3 Acetate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of ethyl 7-methylindole-3-acetate. Both proton (¹H) and carbon-13 (¹³C) NMR provide specific information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecule's structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons present in the molecule. Key chemical shifts (δ) are typically observed in deuterated chloroform (B151607) (CDCl₃). The indole (B1671886) NH proton usually appears as a broad singlet at a high chemical shift, around 8.0-8.5 ppm. The aromatic protons on the indole ring resonate in the region of 6.8-7.6 ppm, with their specific shifts and coupling patterns dependent on the substitution. The methylene (B1212753) protons of the ethyl group and the acetate (B1210297) side chain show distinct signals, while the methyl protons of the ethyl and 7-methyl groups appear as a triplet and a singlet, respectively, at lower chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is typically found at a downfield chemical shift, often above 170 ppm. The carbons of the indole ring resonate in the range of approximately 100-140 ppm. The methylene and methyl carbons of the ethyl group and the methyl carbon at the 7-position appear at higher field strengths.

¹H NMR Data for this compound
Proton Chemical Shift (δ, ppm) in CDCl₃
Indole NH~8.1
Aromatic CH6.9 - 7.5
O-CH₂ (ethyl)~4.1 (quartet)
CH₂ (acetate)~3.7 (singlet)
7-CH₃~2.5 (singlet)
CH₃ (ethyl)~1.2 (triplet)
¹³C NMR Data for this compound
Carbon Chemical Shift (δ, ppm) in CDCl₃
C=O~172
Indole C (quaternary)127 - 136
Indole CH110 - 124
O-CH₂ (ethyl)~61
CH₂ (acetate)~31
7-CH₃~16
CH₃ (ethyl)~14

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound will prominently feature a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1730-1750 cm⁻¹. Another key feature is the N-H stretching vibration of the indole ring, which appears as a sharp peak around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching of the ester group will also be present, usually in the 1000-1300 cm⁻¹ region. rsc.org

FT-IR Data for this compound
Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Indole)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Ester)1730 - 1750
C-O Stretch (Ester)1000 - 1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, ESI, TOF)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to study the fragmentation pattern of this compound. High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, which aids in confirming the elemental composition.

Techniques like Electrospray Ionization (ESI) are soft ionization methods that typically produce the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, allowing for the direct determination of the molecular weight. Time-of-Flight (TOF) analyzers are often coupled with ESI to provide high-resolution data. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For instance, the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl acetate side chain are common fragmentation pathways. nih.govamazonaws.comrsc.org

Mass Spectrometry Data for this compound
Technique Observation
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
HRMS (ESI-TOF) Provides exact mass, e.g., m/z for [M+H]⁺ calculated as 218.1176, found to be very close to this value.
Common Fragments [M-OC₂H₅]⁺, [M-CH₂COOC₂H₅]⁺

Chromatographic Techniques for Purity Assessment and Separation (HPLC, TLC)

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for purity determination. nih.govresearchgate.netsigmaaldrich.com A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (like formic or acetic acid) to improve peak shape. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. The purity is determined by the relative area of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique used for monitoring reaction progress and for preliminary purity checks. semanticscholar.orgscispace.com A silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of organic solvents, such as ethyl acetate and hexane, serves as the mobile phase. The compound's retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key identifier.

Chromatographic Data for this compound
Technique Typical Conditions and Observations
HPLC Column: Reversed-phase (e.g., C18)Mobile Phase: Acetonitrile/Water or Methanol/Water gradientDetection: UV at a specific wavelength (e.g., 220 or 280 nm)Result: A single major peak indicates high purity.
TLC Stationary Phase: Silica gelMobile Phase: Ethyl acetate/Hexane mixtureVisualization: UV light (254 nm) or staining reagentsResult: A single spot indicates high purity. The Rf value is characteristic.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on its molecular formula (C₁₃H₁₅NO₂). A close agreement between the found and calculated values provides strong evidence for the compound's purity and confirms its elemental composition.

Theoretical and Computational Chemistry Applications to Ethyl 7 Methylindole 3 Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. By approximating the electron density of a system, DFT can accurately predict its geometric and electronic structure, offering insights into molecular reactivity. For indole (B1671886) derivatives, DFT calculations are routinely employed to understand their behavior. researchgate.net

Methodologies for studying indole derivatives often involve the B3LYP functional combined with basis sets like 6-31G* or 6-311++G(d,p) for geometry optimization and energy calculations. researchgate.netwhiterose.ac.ukacademie-sciences.fr Such studies allow for the determination of key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

While specific DFT studies on Ethyl 7-Methylindole-3-acetate are not prevalent, research on analogous compounds provides a clear framework. For instance, DFT analysis of similar indole structures helps in identifying electron density hotspots, which are crucial for predicting sites of electrophilic or nucleophilic attack. Analysis of the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-poor regions of this compound, with the indole nitrogen and carbonyl oxygen typically showing negative potential (electron-rich), making them susceptible to electrophilic attack or hydrogen bonding.

ParameterDescriptionTypical Predicted Values for Indole Acetates
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate electrons.-5.0 to -6.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.-0.5 to -2.0 eV
HOMO-LUMO Gap The difference in energy between the HOMO and LUMO; indicates chemical reactivity and stability.4.0 to 5.5 eV
Dipole Moment A measure of the net molecular polarity.2.0 to 4.0 Debye

Note: The values in this table are representative based on DFT calculations for closely related indole acetate (B1210297) compounds and serve as an estimation for this compound.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-target interactions.

For indole derivatives, docking studies have been successfully used to predict binding affinities and interaction patterns with various enzymes and receptors. isfcppharmaspire.comscielo.br A comprehensive study on the closely related methyl indole-3-acetate (B1200044) investigated its interaction with hyaluronidase (B3051955) (HYAL 1), an enzyme implicated in inflammation. mdpi.com The study calculated a strong binding energy of -6.4 kcal/mol, indicating a high degree of affinity between the ligand and the enzyme's active site. mdpi.comresearchgate.net

The key interactions identified for methyl indole-3-acetate within the HYAL 1 active site (PDB ID: 2PE4) included:

Hydrogen Bonds: The carbonyl group of the acetate moiety formed a hydrogen bond with the amino acid residue Tyr-247, while the indole's amino group (N-H) bonded with Tyr-75. mdpi.comresearchgate.net

Hydrophobic Interactions: The indole ring engaged in π–π stacking and π–alkyl interactions with hydrophobic residues like Tyr-202. mdpi.com

These findings suggest that this compound would likely occupy the same catalytic site and exhibit a similar pattern of interactions, potentially inhibiting the enzyme's activity. The 7-methyl group might further enhance hydrophobic interactions within the binding pocket.

ParameterFinding for Methyl Indole-3-acetate (Proxy)Interacting Residues
Binding Energy -6.4 kcal/mol mdpi.comresearchgate.netTyr-75, Tyr-202, Tyr-247 mdpi.com
Hydrogen Bonds 2Tyr-75, Tyr-247 researchgate.net
Hydrophobic Interactions π–π stacking, π–alkylTyr-202 mdpi.com

Note: This data is from studies on methyl indole-3-acetate and serves as a proxy for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide detailed information about the behavior of molecules and biomolecular complexes over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational changes, ligand stability within a binding pocket, and the thermodynamics of binding. nih.gov

MD simulations performed on the complex of methyl indole-3-acetate and hyaluronidase (HYAL 1) demonstrated the stability of the docked pose over a 100-nanosecond simulation. mdpi.com Key analyses included:

Radius of Gyration (Rg): A stable Rg value suggested that the protein-ligand complex maintained a compact and stable structure throughout the simulation. mdpi.com

Hydrogen Bonds: The number of hydrogen bonds between the ligand and protein remained consistent, highlighting the stability of these crucial interactions. mdpi.com

MM-PBSA Binding Energy: The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method calculated a final binding free energy of -24.9 kcal/mol, confirming a strong and stable interaction. mdpi.comresearchgate.net

These results strongly suggest that an this compound-protein complex would also be stable, with the ligand remaining securely in the active site.

MD Simulation MetricResult for Methyl Indole-3-acetate-HYAL 1 ComplexImplication
Simulation Time 100 ns mdpi.comAssesses long-term stability.
MM-PBSA Binding Energy -24.9 kcal/mol researchgate.netStrong, favorable binding.
Hydrogen Bond Count Stable at 1-2 bonds mdpi.comKey interactions are maintained.
Key Residue Interactions Tyr-202, Tyr-247, Tyr-286, Trp-321 mdpi.comIdentifies critical residues for binding.

Note: This data is from studies on methyl indole-3-acetate and serves as a proxy for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or topological properties), QSAR can predict the activity of new, untested compounds.

While a specific QSAR model for this compound has not been reported, QSAR studies are common for classes of indole derivatives. For a series of indole compounds including this compound, a QSAR model would be developed by first calculating a range of molecular descriptors. nih.gov These descriptors would then be statistically correlated with experimentally determined biological activity to generate a predictive equation.

Descriptor TypeExamplesInformation Provided
Electronic HOMO/LUMO energies, Dipole moment, Partial chargesDescribes the electronic aspects of the molecule and its reactivity.
Steric Molecular volume, Surface area, Molar refractivityDescribes the size and shape of the molecule.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Describes the molecule's affinity for hydrophobic vs. hydrophilic environments.
Topological Connectivity indices (e.g., Wiener index, Randić index)Numerically describes the atomic connectivity in the molecule.

A hypothetical QSAR equation might look like: Biological Activity = c0 + (c1 * LogP) + (c2 * LUMO) + (c3 * Molecular Volume) Where c0, c1, c2, c3 are coefficients determined from the statistical regression.

Prediction of Reaction Pathways and Transition States

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms, mapping potential energy surfaces, and identifying transient structures like intermediates and transition states. whiterose.ac.uk For this compound, this approach can be used to predict its synthetic pathways and potential degradation reactions.

For example, the synthesis of indole derivatives can be modeled to understand the feasibility of different routes. beilstein-journals.org DFT calculations can determine the activation energies for each step in a proposed mechanism, such as the Fischer indole synthesis or C-H functionalization reactions, identifying the rate-limiting step and predicting the most likely product. polimi.itnih.gov A study on a C-C coupling reaction to form a substituted indole successfully used DFT to calculate the activation energies of transition states, confirming the favorability of the proposed pathway. academie-sciences.fr

Similarly, the mechanism of ester hydrolysis, a potential degradation pathway for this compound, can be studied. Computational analysis of the neutral hydrolysis of ethyl acetate has shown that it proceeds through a six-membered cyclic transition state. researchgate.net DFT calculations can pinpoint the geometry of this transition state and its associated energy barrier, providing a quantitative measure of the reaction rate. researchgate.net

Reaction TypeComputational ApproachInsights Gained
Cycloaddition DFT (B3LYP/6-31G(d)) polimi.itMechanism, stereoselectivity, activation barriers.
C-H Functionalization DFT nih.govRegioselectivity, kinetic vs. thermodynamic control.
Ester Pyrolysis Semi-empirical (PM3) researchgate.netTransition state geometry, activation energy, rate constant.
C-C Coupling DFT (B3LYP/6-311+G(d,p)) academie-sciences.frTransition state energies, reaction favorability.

Analysis of Intramolecular Interactions (e.g., Reduced Density Gradient Plots)

Beyond covalent bonds, the structure and conformation of a molecule are governed by weaker intramolecular interactions, such as hydrogen bonds and van der Waals forces. The Non-Covalent Interactions (NCI) index, often visualized using Reduced Density Gradient (RDG) plots, is a computational method used to identify and characterize these interactions based on electron density and its derivatives.

An RDG analysis of this compound would visualize regions of non-covalent interactions within the molecule. The resulting plots would show surfaces between atoms, colored to indicate the type and strength of the interaction:

Blue surfaces would indicate strong, attractive interactions like hydrogen bonds (e.g., between the N-H of the indole and the carbonyl oxygen of the acetate group in a folded conformation).

Green surfaces would represent weak, delocalized van der Waals interactions, expected across the planar indole ring system.

Red surfaces would signify strong repulsive (steric clash) interactions, for instance, if certain conformations force atoms too close together.

This analysis provides a detailed understanding of the forces that dictate the molecule's preferred three-dimensional shape and conformational flexibility, which are crucial for its interaction with biological targets.

Advanced Biological Activity and Mechanistic Elucidation of Ethyl 7 Methylindole 3 Acetate in Vitro Focus

Antimicrobial Activity Studies

Comprehensive searches of scientific databases did not yield specific studies detailing the in vitro antimicrobial activity of Ethyl 7-Methylindole-3-acetate against the specified bacterial and fungal strains. The mechanisms of action for this particular compound have not been elucidated in the context of Staphylococcus aureus, Escherichia coli, Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, or Candida albicans.

There is no specific information available in the reviewed scientific literature regarding the mechanisms of action of this compound against Staphylococcus aureus, Escherichia coli, MRSA, or Pseudomonas aeruginosa. While studies on other indole (B1671886) derivatives suggest potential mechanisms such as the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with quorum sensing, these have not been specifically demonstrated for this compound. For instance, some indole compounds have been shown to attenuate the virulence of Staphylococcus aureus by repressing the expression of virulence genes researchgate.net. Similarly, indole-3-acetic acid has been investigated for its impact on biofilm formation in Pseudomonas aeruginosa researchgate.net. However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Detailed mechanisms of action for this compound against fungal strains such as Candida albicans are not described in the available literature. Research on other methylindole derivatives has indicated an ability to inhibit biofilm formation and filamentation in fluconazole-resistant Candida albicans nih.gov. The proposed mechanisms for these related compounds involve the reduction of metabolic activity within the fungal cells nih.gov. However, it is crucial to note that these findings are not specific to this compound.

The scientific literature lacks specific studies on the antitubercular activity and mechanisms of this compound. While some substituted indolizines, which are structurally related to indoles, have been investigated for their potential as anti-tubercular agents, this research does not extend to the specific compound nih.gov.

Anti-inflammatory Mechanism Investigations

Specific investigations into the anti-inflammatory mechanisms of this compound are not available in the current body of scientific literature.

There is no direct evidence from the reviewed literature to suggest that this compound modulates inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α). Studies on the simple acetate (B1210297) molecule have shown that it can have a dual effect on TNF-α production in microglial cells, either exacerbating or reducing its production depending on the context of administration scielo.brnih.govnih.gov. However, these findings relate to acetate itself and not the complex ester, this compound.

The mechanism by which this compound may inhibit cyclooxygenase (COX) enzymes has not been specifically elucidated. The broader class of indole derivatives, such as indomethacin (B1671933), are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes mdpi.com. The inhibitory mechanism of some related compounds involves competing with arachidonic acid for the active site of the COX enzyme nih.gov. However, without dedicated studies, it is not possible to ascertain if this compound shares this or any other mechanism of COX inhibition.

Interaction with Inflammatory Signaling Pathways

The indole structure is a key component in compounds that modulate inflammatory responses. Studies on Indole-3-acetic acid (IAA), the carboxylic acid precursor to this compound, demonstrate significant anti-inflammatory and anti-oxidative properties. nih.gov IAA has been shown to attenuate inflammatory responses by mitigating the lipopolysaccharide (LPS)-triggered nuclear translocation of nuclear factor kappa B (NF-κB) p65 subunit in macrophages. nih.gov Furthermore, in models of valproic acid-induced neurotoxicity, IAA demonstrated the ability to attenuate TLR4/NF-κB signaling. frontiersin.orgresearchgate.net

The anti-inflammatory effects of IAA are also linked to the induction of Heme Oxygenase-1 (HO-1), a key cytoprotective enzyme. The beneficial effects of IAA on the expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) were found to be dependent on HO-1 activity. nih.gov Additionally, research on ethyl acetate extracts containing various bioactive compounds has shown inhibition of key inflammatory signaling pathways, including NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, specifically targeting ERK and JNK activity. nih.govresearchgate.net These findings suggest that the indole-3-acetate (B1200044) scaffold has the potential to interact with and suppress major inflammatory cascades.

Antioxidant Activity and Oxidative Stress Modulation

Indole derivatives are recognized for their antioxidant activity, which is often attributed to their ability to scavenge free radicals. The mechanisms behind this activity can involve both direct neutralization of radicals and interaction with cellular antioxidant systems. nih.gov For C-3 substituted indoles, the antioxidant effect is dependent on the presence of an unsubstituted indole nitrogen atom and the nature of the substituent at the C-3 position. researchgate.net

The primary mechanisms for the inactivation of free radicals by antioxidants are often Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT), which frequently occur concurrently. researchgate.net Studies on Indole-3-acetic acid (IAA) confirm its direct scavenging action on reactive oxygen species (ROS) and nitric oxide (NO). nih.gov This direct neutralization of free radicals is a key component of its anti-oxidative effect. nih.gov The metabolism of indole-3-acetic acid and its ethyl ester by peroxidases has been shown to proceed via the formation of radical intermediates, indicating the molecule's capacity to engage in radical-mediated processes. nih.gov

Lipid peroxidation is a critical marker of oxidative stress, implicated in numerous pathological conditions. While some studies under specific enzymatic conditions have suggested that IAA can enhance lipid peroxidation, other research highlights the inhibitory potential of methylated indoles. nih.gov Notably, the structurally related compound 3-Methylindole has been demonstrated to be a potent inhibitor of lipid peroxidation. nih.gov

In studies using goat lung microsomes, 3-Methylindole produced a complete inhibition of NADPH-supported lipid peroxidation at concentrations as low as 10 microM. nih.gov When added to actively peroxidizing microsomes, it caused an immediate halt to the production of malondialdehyde, a key product of lipid peroxidation. nih.gov This suggests that while the core indole-3-acetate structure may have complex interactions, methylation of the indole ring, as seen in this compound, may confer potent antioxidant activity by preventing lipid peroxidation in tissues. nih.gov

Neurochemical Target Interaction Studies

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine in the brain. mdpi.comnih.gov The indole scaffold is a feature of many cholinesterase inhibitors.

CompoundTarget EnzymeIC50 (µM)Selectivity (AChE/BChE)
N-octyl isatin (4i)AChE83.70.045
N-octyl isatin (4i)BChE3.77
N-heptyl indole (5g)AChE35.0>2.8
N-heptyl indole (5g)BChE>100
Compound 8i (Indole derivative)AChE0.391.39
Compound 8i (Indole derivative)BChE0.28
Galanthamine (Reference)AChE1.27-

Data presented for N-alkyl isatin (4i) and N-heptyl indole (5g) are from a study on N-alkyl isatins and indoles. nih.gov Data for Compound 8i is from a study on dual-target inhibitors. nih.gov Galanthamine data is from a study on Trigonella foenum graecum. nih.gov These compounds are structurally related to this compound and are shown for illustrative purposes.

The neuroprotective effects of indole compounds are often linked to their anti-inflammatory and antioxidant activities. Indole-3-propionic acid (IPA), another tryptophan metabolite, has demonstrated significant anti-inflammatory, antioxidant, and neuroprotective effects. nih.gov Synthetic indole-phenolic compounds have also been evaluated as multifunctional neuroprotectors, exhibiting properties like metal chelation and inhibition of amyloid aggregation, which are relevant to neurodegenerative disease pathology. nih.gov

Studies on IAA have shown it can protect against neurotoxicity by mitigating oxidative stress, inflammation, and endoplasmic reticulum (ER) stress. frontiersin.orgresearchgate.net By reducing levels of inflammatory cytokines and markers of oxidative damage, these compounds can help protect neurons from degeneration. frontiersin.org The ability of the indole nucleus to modulate pathways like NF-κB and reduce the generation of reactive oxygen species provides a biochemical basis for its potential neuroprotective role. nih.govresearchgate.netnih.gov

Anticancer Activity and Cellular Pathway Modulation (In Vitro)

Induction of Regulated Cell Death (Apoptosis, Necrosis, Autophagy) Pathways

No data is available on the pro-apoptotic, necrotic, or autophagic effects of this compound in cancer cell lines.

Cell Cycle Arrest Mechanisms (e.g., G2/M Phase)

There is no available research demonstrating that this compound induces cell cycle arrest at any phase in cancer cells.

Targeting of Protein Kinases (e.g., Haspin, Src, Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2/3 (HER2/HER3))

Information regarding the inhibitory or modulatory activity of this compound against protein kinases is not present in the current scientific literature.

Modulation of DNA Topoisomerases

There is no evidence to suggest that this compound interacts with or modulates the activity of DNA topoisomerases.

Inhibition of Tubulin Polymerization

The effect of this compound on microtubule dynamics and tubulin polymerization has not been reported.

Histone Deacetylase (HDAC) and Sirtuin Modulation

No studies were found that investigate the role of this compound as a modulator of HDAC or sirtuin enzymes.

Interactions with Endogenous Esterase Enzymes and Associated Metabolic Transformations (General for Indole Acetate Esters)

The biological activity of indole acetate esters, such as this compound, is intrinsically linked to their metabolic conversion within biological systems. A key pathway in the activation and metabolism of these compounds involves their interaction with endogenous esterase enzymes. These enzymes catalyze the hydrolysis of the ester bond, leading to the formation of the corresponding carboxylic acid and alcohol. In the context of indole-3-acetate esters, this transformation is of particular significance as it can release the biologically active plant hormone indole-3-acetic acid (IAA) and its derivatives.

Research has shown that methyl indole-3-acetate (MeIAA), a similar compound to this compound, is not biologically active on its own. nih.govresearchgate.net Its auxin-like effects are dependent on its hydrolysis to the active hormone IAA by one or more plant esterases. researchgate.net This suggests that indole-3-acetate esters can function as inactive storage forms or transport forms of auxins, which can be activated locally through the action of esterases. nih.gov

Several esterases with the ability to hydrolyze MeIAA have been identified, such as those belonging to the AtMES esterase family in Arabidopsis thaliana. nih.govresearchgate.net For instance, AtMES17 is an esterase that efficiently and specifically hydrolyzes MeIAA to IAA in vitro. nih.gov The kinetic parameters of these enzymes indicate that MeIAA is a relevant substrate, suggesting a physiological role for this metabolic conversion. nih.gov While direct studies on this compound are not available, it is plausible that it undergoes a similar enzymatic hydrolysis. The presence of a methyl group at the 7-position of the indole ring may influence the binding affinity and catalytic efficiency of esterases, potentially leading to different rates of hydrolysis compared to unsubstituted indole-3-acetate esters.

The metabolic transformation of indole acetate esters by esterases is a critical step in eliciting their biological effects. The general reaction can be depicted as follows:

Indole-3-acetate Ester + H₂O --(Esterase)--> Indole-3-acetic Acid + Alcohol

The table below presents kinetic data for the hydrolysis of methyl indole-3-acetate (MeIAA) by an Arabidopsis thaliana esterase, AtMES17, which serves as a model for the enzymatic processing of indole acetate esters.

Table 1: Kinetic Parameters of AtMES17 with Methyl Indole-3-acetate (MeIAA) as a Substrate

Kinetic ParameterValue
Km (μM)25 ± 5
kcat (s⁻¹)1.5 ± 0.2
kcat/Km (M⁻¹s⁻¹)6.0 x 10⁴

The data indicates that AtMES17 has a high affinity (low Km) and catalytic efficiency (kcat/Km) for MeIAA, supporting the role of esterases in the in vivo regulation of indole-3-acetic acid levels through the hydrolysis of its esters. nih.gov While this data is for MeIAA, it provides a valuable reference for understanding the potential metabolic fate of other indole acetate esters like this compound. The specific kinetic parameters for the hydrolysis of this compound by various esterases would need to be determined experimentally to fully elucidate its metabolic profile and biological activity.

Strategic Role in Organic Synthesis and Medicinal Chemistry

Building Block in the Synthesis of Complex Indole (B1671886) Scaffolds

The indole nucleus is a prevalent motif in a vast array of natural products and pharmaceutically active compounds. rsc.orgrsc.org Ethyl 7-methylindole-3-acetate serves as a crucial starting material or intermediate in the synthesis of more complex indole-containing molecules. The presence of the methyl group at the 7-position and the acetate (B1210297) group at the 3-position provides specific points for chemical modification and elaboration.

One of the fundamental approaches for constructing indole rings is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. This method and others, such as those involving the transformation of heterocycles or the reduction of oxindoles, provide pathways to a wide variety of substituted indoles. rsc.org this compound can be synthesized and subsequently utilized in multi-step synthetic sequences to create larger, more elaborate structures. For instance, the acetate side chain can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many bioactive molecules. acs.org

Furthermore, modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, have significantly expanded the toolkit for functionalizing the indole core. These techniques allow for the precise introduction of various substituents at different positions of the indole ring, enabling the construction of highly tailored and complex scaffolds. The unique substitution pattern of this compound can influence the regioselectivity of these reactions, guiding the synthesis towards specific desired products.

A notable example of the utility of substituted indoles is in the synthesis of polycyclic fused indoline (B122111) scaffolds. polimi.itacs.org Through substrate-guided reactivity switches, reactions of indoles with 1,2-diaza-1,3-dienes can lead to the formation of either tetrahydro-1H-pyridazino[3,4-b]indoles or tetrahydropyrrolo[2,3-b]indoles. polimi.itacs.org The substituents on the indole ring play a critical role in directing the outcome of these cycloaddition reactions. polimi.it This highlights how the specific structure of a starting material like this compound can be leveraged to access diverse and complex heterocyclic systems.

Design and Synthesis of Novel Indole-Based Chemical Libraries

The development of chemical libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of numerous compounds to identify potential drug candidates. This compound is an ideal scaffold for the creation of diverse indole-based libraries due to its modifiable functional groups.

The synthesis of such libraries often involves multicomponent reactions (MCRs), which are highly efficient processes that combine three or more starting materials in a single step to generate complex products. rsc.org The indole nucleus readily participates in these reactions, making it a valuable component for library synthesis. rsc.org By systematically varying the building blocks that react with the this compound core, a vast number of structurally related yet distinct compounds can be generated.

For example, the acetate group can be converted to an aldehyde, which can then participate in reactions like the Knoevenagel condensation with active methylene (B1212753) compounds. rsc.org This approach, often catalyzed by a base, allows for the introduction of a wide range of substituents at the 3-position of the indole ring. rsc.org Similarly, the indole nitrogen can be alkylated or acylated to further increase the diversity of the library.

The design of these libraries is often guided by computational methods and a deep understanding of the target biological system. The goal is to create a collection of molecules that explore a broad region of chemical space, increasing the probability of finding a compound with the desired biological activity.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. sci-hub.se By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, chemists can identify the key pharmacophoric features required for target engagement.

This compound and its derivatives are frequently used in SAR studies. The indole scaffold itself is known to interact with a variety of biological targets. sci-hub.se The substituents on the indole ring, such as the 7-methyl group and the 3-acetate group, can be systematically altered to probe their influence on binding affinity and functional activity.

For instance, in the development of inhibitors for specific enzymes or receptors, researchers might synthesize a series of analogs where the ethyl ester of this compound is replaced with different esters, amides, or other functional groups. The biological activity of these analogs is then measured to determine which modifications enhance or diminish activity. This information is crucial for optimizing the lead compound and designing more potent and selective drugs.

An example of SAR studies on indole-based compounds can be seen in the development of HIV-1 fusion inhibitors targeting the glycoprotein (B1211001) gp41. acs.orgnih.gov In these studies, researchers synthesized and evaluated a series of bis-indole compounds with different linkages and substituents to understand the structural requirements for potent antiviral activity. acs.orgnih.gov While not directly involving this compound, this work exemplifies the principles of SAR that are broadly applicable to indole derivatives. The systematic variation of substituents on the indole rings allowed for the identification of compounds with submicromolar activity. acs.orgnih.gov

Q & A

Q. How can researchers resolve contradictions in NMR spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in proton splitting or coupling constants may arise from conformational flexibility or solvent effects. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts. Computational tools (DFT for NMR chemical shift prediction ) can validate experimental data.

Q. What advanced computational methods are suitable for studying the electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electrophilic substitution.
  • Molecular Dynamics (MD) : Simulate solvation effects on conformational stability .
  • Table : Example DFT Parameters
FunctionalBasis SetSolvent Model
B3LYP6-31G(d)PCM (Water)

Q. How can researchers design experiments to study the metabolic pathways of this compound in biological systems?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C or deuterium at the ethyl group) to track metabolites via LC-MS/MS. In vitro assays with liver microsomes can identify phase I/II metabolites. Compare with known indole-3-acetic acid metabolism pathways .

Q. What strategies mitigate interference from impurities during HPLC analysis of this compound?

  • Methodological Answer :
  • Column Selection : Use C18 reverse-phase columns with 5 µm particle size for baseline separation.
  • Mobile Phase : Optimize acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 minutes) .
  • Spiking Experiments : Add known impurities (e.g., 7-Nitroindole-3-acetate ) to validate resolution.

Q. How can kinetic studies elucidate the catalytic mechanisms of this compound in enzyme inhibition?

  • Methodological Answer : Perform Michaelis-Menten kinetics using varying substrate concentrations. Monitor inhibition via fluorescence quenching or stopped-flow techniques. Compare IC₅₀ values with structurally related tryptamine derivatives .

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